molecular formula C17H22ClN3 B15178072 N,N'-Bis(dimethylphenyl)guanidine monohydrochloride CAS No. 97465-55-9

N,N'-Bis(dimethylphenyl)guanidine monohydrochloride

Katalognummer: B15178072
CAS-Nummer: 97465-55-9
Molekulargewicht: 303.8 g/mol
InChI-Schlüssel: RYQYLNYFIABLGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is a chemical compound with the molecular formula C17H22ClN3 and a molecular weight of 303.82968 . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride typically involves the reaction of dimethylphenylamine with cyanamide under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the guanidine structure .

Industrial Production Methods

In industrial settings, the production of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N’-Bis(dimethylphenyl)guanidine monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted guanidine derivatives .

Wissenschaftliche Forschungsanwendungen

N,N’-Bis(dimethylphenyl)guanidine monohydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine monohydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N,N’-Bis(phenyl)guanidine
  • N,N’-Bis(dimethylphenyl)urea
  • N,N’-Bis(dimethylphenyl)thiourea

Uniqueness

N,N’-Bis(dimethylphenyl)guanidine monohydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns, making it suitable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

97465-55-9

Molekularformel

C17H22ClN3

Molekulargewicht

303.8 g/mol

IUPAC-Name

1,2-bis(2,3-dimethylphenyl)guanidine;hydrochloride

InChI

InChI=1S/C17H21N3.ClH/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4;/h5-10H,1-4H3,(H3,18,19,20);1H

InChI-Schlüssel

RYQYLNYFIABLGA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.